2-[[3-(4-Fluorophenyl)-3-(4-phenylphenoxy)propyl]-methylamino]acetic acid is a complex organic compound notable for its potential applications in pharmaceutical research. It is characterized by a unique molecular structure that includes both fluorophenyl and phenylphenoxy groups, which contribute to its biological activity. This compound is primarily studied for its interactions with various biological targets, particularly in the context of neurotransmitter systems.
The compound can be sourced from various chemical suppliers and is often referenced in scientific literature related to drug discovery and development. Its chemical identifier is 405225-21-0, and it has been discussed in several patent applications and research articles focusing on its synthesis and biological properties .
2-[[3-(4-Fluorophenyl)-3-(4-phenylphenoxy)propyl]-methylamino]acetic acid falls under the classification of amino acids due to the presence of an amino group and a carboxylic acid functional group. It can also be categorized as a substituted aromatic compound due to its multiple aromatic rings.
The synthesis of 2-[[3-(4-Fluorophenyl)-3-(4-phenylphenoxy)propyl]-methylamino]acetic acid typically involves several key steps:
The synthesis process may involve:
The molecular structure of 2-[[3-(4-Fluorophenyl)-3-(4-phenylphenoxy)propyl]-methylamino]acetic acid features:
The molecular formula is C22H26FNO3, with a molecular weight of approximately 373.45 g/mol. The structural formula can be represented as follows:
The compound can participate in various chemical reactions typical for amino acids:
These reactions are influenced by factors such as pH, temperature, and the presence of catalysts, which can significantly affect reaction rates and outcomes.
The mechanism of action for 2-[[3-(4-Fluorophenyl)-3-(4-phenylphenoxy)propyl]-methylamino]acetic acid is primarily linked to its interaction with neurotransmitter systems:
Research indicates that compounds with similar structures often exhibit activity against various targets, including serotonin and dopamine receptors, suggesting potential therapeutic applications in mood disorders.
Relevant data on melting point, boiling point, and other physical constants may vary based on purity and specific synthesis methods employed.
2-[[3-(4-Fluorophenyl)-3-(4-phenylphenoxy)propyl]-methylamino]acetic acid has several potential applications:
2-[[3-(4-Fluorophenyl)-3-(4-phenylphenoxy)propyl]-methylamino]acetic acid (common research name: NFPS; synonym: ALX-5407) emerged in the early 2000s as a breakthrough selective inhibitor of glycine transporter type 1 (GlyT1). This discovery addressed a critical need in neuroscience: modulating synaptic glycine levels to influence N-methyl-D-aspartate (NMDA) receptor function without directly targeting ionotropic glutamate receptors. The compound was first systematically characterized in functional assays utilizing Xenopus laevis oocytes expressing glycine transporter subtypes. These studies demonstrated its potent, selective, and persistent inhibition of GlyT1 isoforms (GlyT1a, GlyT1b, GlyT1c) while exhibiting negligible activity against GlyT2a transporters [9].
NFPS represented a significant pharmacological advance over earlier GlyT1 inhibitors like sarcosine (endogenous amino acid), which lacked sufficient potency and selectivity. Initial radioligand binding studies using tritiated NFPS ([³H]NFPS) quantified its high affinity for GlyT1 in rat forebrain membranes, with a dissociation constant (K
The neuropharmacological significance of NFPS was solidified when in vivo studies demonstrated its ability to potentiate NMDA receptor-mediated neurotransmission. Key findings included enhancement of hippocampal long-term potentiation, induction of clozapine-like patterns of c-Fos immunoreactivity (a marker of neuronal activity), and improvement of prepulse inhibition deficits in DBA/2J mice—a behavioral model relevant to schizophrenia pathology [4]. These effects were attributed to increased synaptic glycine concentrations resulting from GlyT1 blockade, thereby augmenting glycine co-agonist activity at the NMDA receptor complex. Consequently, NFPS established GlyT1 inhibition as a viable therapeutic strategy for disorders involving NMDA receptor hypofunction [4].
Table 1: Key Pharmacological Properties of NFPS
Property | Value/Characteristic | Experimental System | Reference |
---|---|---|---|
GlyT1 Inhibition (IC₅₀) | 2.8 nanomolar (human GlyT1), 9.8 nanomolar (rat GlyT1) | Oocyte voltage clamp & [³H]glycine flux | |
Binding Affinity (K | 7.1 ± 1.3 nanomolar | Rat forebrain membranes | [1] |
Inhibition Mechanism | Non-competitive, persistent after washout | Xenopus oocyte electrophysiology | [9] |
Functional Consequence | Potentiation of NMDA receptor responses | In vivo LTP and behavioral models | [4] |
The core structure of 2-[[3-(4-Fluorophenyl)-3-(4-phenylphenoxy)propyl]-methylamino]acetic acid embodies the phenoxyalkylaminoacetic acid pharmacophore optimized for high-affinity GlyT1 inhibition. Its molecular architecture comprises three critical domains:
This structure (systematic IUPAC name: 2-[[3-(4-fluorophenyl)-3-(4-phenylphenoxy)propyl]-methylamino]acetic acid; Molecular Formula: C₂₄H₂₄FNO₃; Molecular Weight: 393.45 grams per mole; Canonical SMILES: CN(CCC(C1=CC=C(C=C1)F)OC2=CC=C(C=C2)C3=CC=CC=C3)CC(=O)O) exhibits stereoselectivity. The (R)-enantiomer of NFPS demonstrates significantly greater potency (>10-fold) in functional glycine uptake assays compared to the racemic mixture or the (S)-enantiomer [4]. The three-dimensional configuration, particularly the chirality at the carbon bearing the fluorophenyl and biphenoxy groups, is crucial for optimal docking within a hydrophobic pocket of GlyT1 involving transmembrane domains 1 and 3 [1].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4